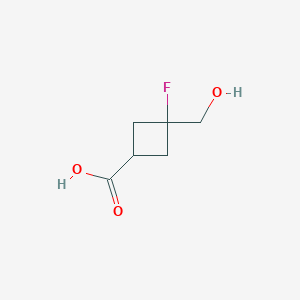
4-(benzenesulfonyl)-N-(4-methylphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzene sulfonyl group, a 4-methylphenyl group (also known as p-tolyl group), a thiophene ring, and an oxazole ring with an amine group . These functional groups suggest that this compound could have interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene and thiophene) and a heterocyclic ring (oxazole) could contribute to its stability .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the sulfonyl group could undergo substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Genotypic Associations with Cancer
Research on the genotypes of carcinogen-activating enzymes, including sulfotransferase SULT1A1 (ST1A3) and arylamine N-acetyltransferase NAT2, reveals their association with urothelial cancer in a Japanese population. This study highlights the complex interactions between genotypes and the activation of carcinogenic aromatic amines, such as 4-aminobiphenyl, suggesting significant implications for understanding cancer risks (Ozawa et al., 2002).
Neuroendocrine and Cardiovascular Effects
The neuroendocrine and cardiovascular effects of MDE, a phenethylamine with MDMA-like properties, were studied in healthy volunteers. This research provides insight into the physiological impacts of certain psychoactive substances, potentially contributing to our understanding of the broader effects of related compounds (Gouzoulis et al., 1993).
Exposure to Carcinogens
Studies on the exposure to heterocyclic amines through diet, particularly those found in cooked meats, and their detection in human urine, shed light on the human body's exposure to carcinogenic compounds. Such research is crucial for assessing the risks associated with dietary intake of potentially carcinogenic amines (Wakabayashi et al., 1993; Ushiyama et al., 1991).
Biomonitoring of Aromatic Amines
The development of biomonitoring methods for detecting aromatic amines in human urine, such as those involving the analysis and quantification of heterocyclic aromatic amine metabolites, is critical for assessing exposure to these compounds. This kind of research provides valuable tools for environmental and occupational health studies (Stillwell et al., 1999).
Safety and Dosimetry Evaluation
Evaluations of the safety and dosimetry of novel compounds, such as radiotracers for medical imaging, are essential for advancing diagnostic and therapeutic applications in medicine. These studies ensure the safety of new compounds for clinical use and provide foundational data for their potential applications (Brier et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methylphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-14-9-11-15(12-10-14)21-19-20(22-18(25-19)17-8-5-13-26-17)27(23,24)16-6-3-2-4-7-16/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZVCTBRXNZBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2981007.png)

![N-(3-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2981011.png)

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)triazole-4-carboxamide](/img/structure/B2981014.png)

![N-(2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2981017.png)

![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline](/img/structure/B2981021.png)
![2-chloro-N-[2-(prop-2-en-1-yloxy)ethyl]quinoline-4-carboxamide](/img/structure/B2981022.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2981026.png)

![(Z)-methyl 2-((4-(methoxycarbonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2981028.png)
